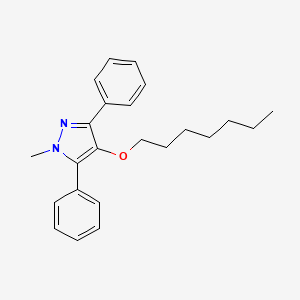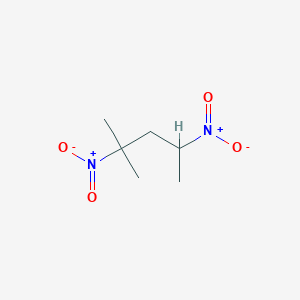
2,3-Bis(hexanoylsulfanyl)propyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a propyl group substituted with two hexanoylsulfanyl groups and an additional hexanoate ester group. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate typically involves the esterification of 2,3-dihydroxypropyl hexanoate with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Bis(hexanoylsulfanyl)propyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexanoylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学的研究の応用
2,3-Bis(hexanoylsulfanyl)propyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce hexanoylsulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate involves the hydrolysis of the ester bond by esterases, releasing the active hexanoylsulfanyl groups. These groups can interact with various molecular targets, including enzymes and receptors, modulating their activities. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
- 2,3-Bis(hexanoylsulfanyl)propyl butanoate
- 2,3-Bis(hexanoylsulfanyl)propyl pentanoate
- 2,3-Bis(hexanoylsulfanyl)propyl heptanoate
Uniqueness
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is unique due to its specific combination of hexanoylsulfanyl and hexanoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
59051-18-2 |
|---|---|
分子式 |
C21H38O4S2 |
分子量 |
418.7 g/mol |
IUPAC名 |
2,3-bis(hexanoylsulfanyl)propyl hexanoate |
InChI |
InChI=1S/C21H38O4S2/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChIキー |
TXNKKFMOBUBMHR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCC(CSC(=O)CCCCC)SC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)








